Boc-D-Threonine
Overview
Description
Boc-D-Threonine, also known as Boc-D-Thr-OH, is a derivative of threonine . It is widely used in the pharmaceutical, agricultural chemicals, flavors, spices, and materials industries as a bifunctional catalyst for asymmetric selective synthesis . It is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis and is also used as a synthetic intermediate for the production of chiral antibiotics .
Synthesis Analysis
Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .
Molecular Structure Analysis
The molecular weight of Boc-D-Threonine is 309.36 g/mol .
Chemical Reactions Analysis
Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . It is involved in various chemical reactions, including cleavage and deprotection protocols for Boc SPPS .
Physical And Chemical Properties Analysis
Boc-D-Threonine appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml CH₂Cl₂ .
Scientific Research Applications
Summary of the Application
Boc-D-Threonine is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis . This bacterium is a species of acid-fast bacteria that is commonly used in laboratory studies.
Methods of Application or Experimental Procedures
2. Production of Chiral Antibiotics
Summary of the Application
Boc-D-Threonine is used as a synthetic intermediate for the production of chiral antibiotics . Chiral antibiotics are a type of antibiotic that has a specific three-dimensional structure.
Methods of Application or Experimental Procedures
3. Dual Protection of Amino Functions
Summary of the Application
Boc-D-Threonine is used in the dual protection of amino functions . This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
4. Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids
Summary of the Application
Threonine aldolases (TAs), which can use Boc-D-Threonine as a substrate, are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry . This enables an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .
Methods of Application or Experimental Procedures
While the exact experimental procedures are not detailed in the source, typically, such studies involve using TAs to catalyze the formation of carbon–carbon bonds, starting from the achiral precursors glycine and an aldehyde .
5. Protection of Amino Functions
Summary of the Application
Boc-D-Threonine is used in the protection of amino functions . This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
6. Asymmetric Selective Synthesis
Summary of the Application
Boc-D-Threonine is used as a bifunctional catalyst for asymmetric selective synthesis . This process is widely used in pharmaceutical, agricultural chemicals, flavors, spices, and materials industries .
Future Directions
Therapeutic peptides, including Boc-D-Threonine, are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . They have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .
properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257532 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Threonine | |
CAS RN |
55674-67-4, 86748-77-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55674-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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